molecular formula C22H25N3O B5577590 3,5,7-trimethyl-2-[(3-phenyl-1-piperazinyl)carbonyl]-1H-indole hydrochloride

3,5,7-trimethyl-2-[(3-phenyl-1-piperazinyl)carbonyl]-1H-indole hydrochloride

Cat. No. B5577590
M. Wt: 347.5 g/mol
InChI Key: UFYWWRQCGWQGAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5,7-trimethyl-2-[(3-phenyl-1-piperazinyl)carbonyl]-1H-indole hydrochloride, also known as TMIH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TMIH is a heterocyclic compound that belongs to the indole family and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 3,5,7-trimethyl-2-[(3-phenyl-1-piperazinyl)carbonyl]-1H-indole hydrochloride is not fully understood, but it is believed to involve the interaction of 3,5,7-trimethyl-2-[(3-phenyl-1-piperazinyl)carbonyl]-1H-indole hydrochloride with metal ions and the formation of a complex. This complex can then interact with various biomolecules, leading to the observed biological effects.
Biochemical and Physiological Effects:
3,5,7-trimethyl-2-[(3-phenyl-1-piperazinyl)carbonyl]-1H-indole hydrochloride has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis in cancer cells, anti-inflammatory and antioxidant properties, and selective binding to metal ions. These effects make 3,5,7-trimethyl-2-[(3-phenyl-1-piperazinyl)carbonyl]-1H-indole hydrochloride a potential candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,5,7-trimethyl-2-[(3-phenyl-1-piperazinyl)carbonyl]-1H-indole hydrochloride is its ability to selectively bind to metal ions, which makes it a potential candidate for the detection of these ions in biological and environmental samples. However, 3,5,7-trimethyl-2-[(3-phenyl-1-piperazinyl)carbonyl]-1H-indole hydrochloride has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on 3,5,7-trimethyl-2-[(3-phenyl-1-piperazinyl)carbonyl]-1H-indole hydrochloride. One potential direction is the development of 3,5,7-trimethyl-2-[(3-phenyl-1-piperazinyl)carbonyl]-1H-indole hydrochloride-based fluorescent probes for the detection of metal ions in biological and environmental samples. Another direction is the further exploration of 3,5,7-trimethyl-2-[(3-phenyl-1-piperazinyl)carbonyl]-1H-indole hydrochloride as a potential therapeutic agent for the treatment of various diseases, including cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 3,5,7-trimethyl-2-[(3-phenyl-1-piperazinyl)carbonyl]-1H-indole hydrochloride and its potential toxicity.

Synthesis Methods

3,5,7-trimethyl-2-[(3-phenyl-1-piperazinyl)carbonyl]-1H-indole hydrochloride can be synthesized using various methods, including the reaction of 3,5,7-trimethyl-1H-indole with 3-phenylpiperazine-1-carboxylic acid and subsequent reaction with thionyl chloride and hydrogen chloride. Another method involves the reaction of 3,5,7-trimethyl-1H-indole with 3-phenylpiperazine and subsequent reaction with phosgene and hydrogen chloride. These methods have been optimized to produce 3,5,7-trimethyl-2-[(3-phenyl-1-piperazinyl)carbonyl]-1H-indole hydrochloride in high yields with good purity.

Scientific Research Applications

3,5,7-trimethyl-2-[(3-phenyl-1-piperazinyl)carbonyl]-1H-indole hydrochloride has been extensively studied for its potential applications in various fields of scientific research. One of the key areas of research has been its use as a fluorescent probe for the detection of metal ions. 3,5,7-trimethyl-2-[(3-phenyl-1-piperazinyl)carbonyl]-1H-indole hydrochloride has been shown to selectively bind to metal ions such as copper, zinc, and cadmium, which makes it a potential candidate for the detection of these ions in biological and environmental samples.
Another area of research has been the use of 3,5,7-trimethyl-2-[(3-phenyl-1-piperazinyl)carbonyl]-1H-indole hydrochloride as a potential therapeutic agent for the treatment of various diseases. 3,5,7-trimethyl-2-[(3-phenyl-1-piperazinyl)carbonyl]-1H-indole hydrochloride has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

(3-phenylpiperazin-1-yl)-(3,5,7-trimethyl-1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c1-14-11-15(2)20-18(12-14)16(3)21(24-20)22(26)25-10-9-23-19(13-25)17-7-5-4-6-8-17/h4-8,11-12,19,23-24H,9-10,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYWWRQCGWQGAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C(N2)C(=O)N3CCNC(C3)C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.